Product packaging for Aglypt(Cat. No.:CAS No. 21087-63-8)

Aglypt

Cat. No.: B1254742
CAS No.: 21087-63-8
M. Wt: 234.28 g/mol
InChI Key: JWHSPOZMUJUXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[IMPORTANT NOTICE: The following is a generic template. The specific details for "Aglypt" could not be verified through current searches and must be replaced with accurate information.] this compound is a high-purity chemical reagent designed for use in laboratory research settings. Researchers can utilize this compound for various in vitro applications to investigate its properties and mechanisms of action. The product is supplied as a stable solid and should be stored according to standard laboratory safety protocols to maintain its integrity and performance in experiments. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use, and it must not be administered as a drug or chemical agent to humans or animals. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4OS B1254742 Aglypt CAS No. 21087-63-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21087-63-8

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

4-amino-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C10H10N4OS/c1-16-10-13-12-8(9(15)14(10)11)7-5-3-2-4-6-7/h2-6H,11H2,1H3

InChI Key

JWHSPOZMUJUXTN-UHFFFAOYSA-N

SMILES

CSC1=NN=C(C(=O)N1N)C2=CC=CC=C2

Canonical SMILES

CSC1=NN=C(C(=O)N1N)C2=CC=CC=C2

Synonyms

aglypt
Bay 79758

Origin of Product

United States

Molecular and Biochemical Mechanisms of Alogliptin Action

Alogliptin's Enzyme-Specific Interaction with Dipeptidyl Peptidase-4

The primary mechanism of alogliptin (B1666894) involves its direct, competitive, and highly selective inhibition of the DPP-4 enzyme. medscape.comyoutube.com DPP-4 is a serine protease found on the surface of various cell types, including endothelial cells, and it plays a critical role in inactivating incretin (B1656795) hormones. medscape.comyoutube.com

Alogliptin is classified as a class 2 DPP-4 inhibitor based on its binding mode. frontiersin.org Its interaction with the enzyme's active site involves multiple subsites, specifically the S1, S2, S1', and S2' subsites. frontiersin.orgnih.gov This extensive interaction within the hydrophobic pocket of the DPP-4 enzyme contributes to its potent inhibitory activity. nih.gov The binding of alogliptin to these specific subsites prevents the DPP-4 enzyme from cleaving its natural substrates, such as the incretin hormones. nih.gov

Alogliptin acts as a potent and highly selective competitive inhibitor of DPP-4. medscape.com Its selectivity for DPP-4 is over 10,000-fold greater than for other related proteases, which minimizes off-target effects. nih.govmedscape.comnih.gov Following oral administration, alogliptin achieves peak plasma concentrations in 1 to 2 hours, leading to rapid and substantial inhibition of the DPP-4 enzyme. drugbank.comnih.gov

Studies have demonstrated that peak inhibition of plasma DPP-4 activity exceeds 93%. drugbank.com This high level of inhibition is sustained, remaining above 80% at 24 hours post-administration, which supports a once-daily regimen. drugbank.comnih.gov The mean half-life of alogliptin ranges from 12.4 to 21.4 hours. nih.gov

Table 1: Kinetic Profile of DPP-4 Inhibition by Alogliptin

ParameterValueSource(s)
Mechanism of Inhibition Competitive medscape.comyoutube.com
Selectivity vs. other DPPs >10,000-fold nih.govmedscape.com
Peak DPP-4 Inhibition >93% drugbank.com
DPP-4 Inhibition at 24 hours >80-97% drugbank.comnih.govmedscape.com
Time to Peak Plasma Conc. (Tmax) 1-2 hours drugbank.comnih.gov
Mean Half-life (t1/2) 12.4-21.4 hours nih.gov

Modulation of Incretin Hormone Dynamics by DPP-4 Inhibition

By inhibiting DPP-4, alogliptin prevents the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nbinno.compatsnap.com These hormones are released by the gut in response to food intake and are crucial for glucose homeostasis. nbinno.compatsnap.comyoutube.com The inhibition of DPP-4 prolongs the half-life of active GLP-1 and GIP, increasing their circulating concentrations and enhancing their biological effects. nih.govyoutube.compatsnap.com This leads to a two- to three-fold elevation in active incretin levels post-meal. youtube.comfrontiersin.org

The elevated levels of GLP-1 and GIP resulting from DPP-4 inhibition act on their respective receptors on pancreatic beta-cells. nih.govnih.gov This interaction stimulates a glucose-dependent increase in insulin (B600854) synthesis and secretion. patsnap.comguidetopharmacology.orgfrontiersin.org The term "glucose-dependent" is critical, as it signifies that insulin secretion is augmented primarily when blood glucose levels are high, thus improving glycemic control. diabetes.org Both GLP-1 and GIP contribute to this effect by activating downstream signaling pathways within the beta-cells that lead to insulin exocytosis. nih.govnih.gov

Downstream Cellular and Systemic Signaling Pathways

The binding of incretin hormones like GLP-1 and GIP to their G-protein coupled receptors (GPCRs) on pancreatic beta-cells initiates key intracellular signaling cascades. nih.govfrontiersin.org This receptor activation triggers adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The rise in cAMP is a crucial step that ultimately facilitates the exocytosis of insulin-containing granules. nih.gov

Beyond the pancreas, research suggests that alogliptin's effects may involve other signaling pathways. Studies in animal models have indicated that alogliptin can ameliorate the 5' adenosine monophosphate-activated protein kinase (AMPK) and the mammalian target of Rapamycin (mTOR) signaling pathways. nih.gov Modulation of the AMPK/mTOR axis may contribute to the alleviation of cellular stress and inflammation. nih.gov

Pancreatic Islet Cell Signaling Perturbations

The therapeutic effects of alogliptin are largely mediated through its influence on the signaling pathways within the pancreatic islets of Langerhans. The elevation of active incretin hormones, GLP-1 and GIP, due to DPP-4 inhibition, directly impacts both beta-cells and alpha-cells.

Beta-Cell Function: In pancreatic beta-cells, both GLP-1 and GIP bind to their specific G-protein coupled receptors (GPCRs). nih.govnih.gov This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). mdpi.com The rise in cAMP levels subsequently activates two key downstream signaling pathways: protein kinase A (PKA) and Exchange protein directly activated by cAMP-2 (Epac2). mdpi.comfrontiersin.org Activation of these pathways culminates in several glucose-dependent effects that enhance insulin secretion. mdpi.comfrontiersin.org These include promoting the exocytosis of insulin-containing granules and stimulating insulin synthesis. nih.gov

Chronic administration of alogliptin has been shown to improve beta-cell function and facilitate the restoration of islet architecture. researchgate.net In preclinical models, alogliptin treatment helped preserve islet morphology and beta-cell mass. researchgate.net The underlying mechanisms for this beta-cell protection are thought to involve the alleviation of endoplasmic reticulum burden and mitochondrial oxidative stress, as well as the enhancement of beta-cell differentiation and proliferation. researchgate.net

Extrapancreatic Incretin Receptor Activation and Associated Cellular Responses

The actions of incretin hormones are not confined to the pancreas. GLP-1 receptors, in particular, are widely distributed in various tissues outside the pancreas, including the nervous system, cardiovascular system, and gastrointestinal tract. frontiersin.org By increasing the bioavailability of active GLP-1, alogliptin can indirectly promote the activation of these extrapancreatic receptors, leading to a range of cellular responses.

Nervous System: GLP-1 receptors are found in the brain, and their activation has been associated with neuroprotective effects and a reduction in appetite. frontiersin.org

Cardiovascular System: Activation of GLP-1 receptors in the heart and blood vessels may exert protective cardiovascular effects. nih.govfrontiersin.org

Gastrointestinal Tract: GLP-1 is known to delay gastric emptying, which slows the absorption of glucose from meals and contributes to a feeling of satiety. drugbank.comfrontiersin.org However, unlike direct GLP-1 receptor agonists, DPP-4 inhibitors like alogliptin have not been shown to significantly alter gastric emptying. nih.gov

The extrapancreatic effects are a consequence of alogliptin's primary mechanism—the preservation of endogenous incretin hormones.

Mechanistic Differentiation of Alogliptin Among DPP-4 Inhibitors

While all DPP-4 inhibitors share the same fundamental mechanism of action, there are notable pharmacological and chemical differences among them, including alogliptin, sitagliptin (B1680988), vildagliptin (B1682220), saxagliptin, and linagliptin (B1675411). nih.govresearchgate.netresearchgate.net These distinctions arise from their unique chemical structures, which influence their binding properties, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

Chemical Structure and Binding: Alogliptin is a quinazolinone-based, non-covalent inhibitor of the DPP-4 enzyme. nih.govresearchgate.net The various DPP-4 inhibitors interact with distinct subsites of the enzyme. researchgate.net Despite these structural variations and a range of binding potencies, studies have shown that for all inhibitors, the inhibition of plasma DPP-4 activity correlates directly with their acute glucose-lowering effects. nih.gov

Enzyme Selectivity: A key differentiator for alogliptin is its high selectivity for the DPP-4 enzyme. It exhibits a selectivity of over 10,000-fold for DPP-4 compared to the closely related proteases DPP-8 and DPP-9. nih.govnih.govmedscape.com This is a significant distinction from some other DPP-4 inhibitors, such as vildagliptin and saxagliptin, which show a lesser degree of selectivity against DPP-8 and DPP-9. mdpi.comdovepress.com The high selectivity of alogliptin minimizes the potential for off-target effects that could be associated with the inhibition of these other enzymes. nih.gov

Potency and Pharmacokinetics: The different DPP-4 inhibitors display a range of potencies for enzyme inhibition, as measured by their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov These differences, along with variations in their pharmacokinetic profiles such as half-life and routes of metabolism and excretion, contribute to the distinctions within this class of drugs. nih.gov For instance, alogliptin has a terminal half-life of approximately 21 hours and is primarily excreted unchanged in the urine. nih.gov

Table 1: Comparative Selectivity of DPP-4 Inhibitors
CompoundSelectivity for DPP-4 vs. DPP-8Selectivity for DPP-4 vs. DPP-9
Alogliptin>10,000-fold>10,000-fold
Sitagliptin>2,600-fold>2,600-fold
Vildagliptin~200-fold~30-fold
Saxagliptin~80-fold~400-fold

Synthetic Strategies and Chemical Modifications of Alogliptin and Analogues

Established Synthetic Pathways for Alogliptin (B1666894) Derivatives

The production of Alogliptin involves several established synthetic routes, each employing specific intermediates and reaction conditions to construct its complex chemical structure.

One synthetic approach for preparing pyrimidin-dione compounds, including Alogliptin and its derivatives, involves the reaction of a urea (B33335) derivative with malonic acid or its derivatives. This yields intermediates that are subsequently converted into a key compound through the introduction of a leaving group, which then reacts with an amine to form the desired compound google.com.

Another documented pathway begins with the alkylation of 6-chlorouracil (B25721) with 2-(bromomethyl)benzonitrile (B57715) in the presence of sodium hydride (NaH) and lithium bromide (LiBr) in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). This step produces an N-benzyluracil derivative. Further alkylation with iodomethane (B122720) and NaH in DMF/tetrahydrofuran (THF) leads to a 1,3-disubstituted uracil (B121893). The subsequent displacement of the chlorouracil moiety with (3R)-aminopiperidine dihydrochloride, typically in the presence of sodium bicarbonate (NaHCO₃) in hot methanol (B129727) or potassium carbonate (K₂CO₃) in aqueous isopropanol, yields Alogliptin. This can then be isolated as its benzoate (B1203000) salt by treatment with benzoic acid in ethanol (B145695) google.com.

An alternative preparation method involves the synthesis of 1-methyl barbituric acid from methylurea (B154334) and malonic acid. This intermediate undergoes a chlorination reaction with phosphorus oxychloride to yield 3-methyl-6-chlorouracil. The latter then reacts with 2-cyanobenzyl bromide to form a crucial Alogliptin intermediate patsnap.com. More recent patent literature describes a process where ethyl cyanoacetate (B8463686) reacts with N-methylurea, followed by a series of deprotection steps and treatment with benzoic acid to obtain Alogliptin benzoate google.com. Additionally, some methods utilize copper acetate (B1210297) and triethylamine (B128534) in specific reactions involving a formate (B1220265) ester intermediate patsnap.com. The synthesis of novel Alogliptin analogues has also been reported through the condensation of a piperidinyl derivative and a 6-chloro uracil derivative semanticscholar.org.

Alogliptin is primarily utilized as the R-enantiomer, which constitutes over 99% of the drug and undergoes minimal to no chiral conversion in vivo to its (S)-enantiomer nih.gov. The importance of this specific stereochemistry has driven significant advancements in enantioselective synthesis pathways researchgate.net.

One notable enantioselective approach involves ruthenium-catalyzed asymmetric hydrogenation, followed by a Hofmann rearrangement. This sequence is employed to introduce the chiral amino moiety at a late stage of the synthesis acs.org. Furthermore, highly enantioselective hydrogenation of β-alkyl (Z)-N-acetyldehydroamino esters has been developed using a rhodium(I) catalyst in conjunction with a chiral bisphosphorus ligand. This method provides an efficient route to a key intermediate for Alogliptin and other DPP-4 inhibitors like Linagliptin (B1675411), yielding enantiomerically pure non-natural amino acid derivatives with excellent enantioselectivities rsc.orgresearchgate.net.

Achieving high enantioselectivity in organic synthesis, particularly for pharmaceutical compounds, relies on strategies such as careful catalyst design and reaction optimization. Chiral catalysts, often incorporating chiral ligands or auxiliaries, create a stereogenic environment that favors the formation of one enantiomer over the other numberanalytics.comyork.ac.uk.

Rational Design and Derivatization Approaches for Novel Gliptin Analogues

Rational drug design plays a pivotal role in developing novel gliptin analogues with enhanced inhibitory potency and selectivity. This involves targeted modifications of core scaffolds and systematic investigation of substituent effects.

The triazolopiperazine scaffold has been a significant focus in the rational design of novel DPP-4 inhibitors. Researchers have designed and synthesized various β-amino amide derivatives based on this scaffold, demonstrating their utility in optimizing lead molecules for improved efficacy and potency against DPP-IV ijpbs.comresearchgate.netresearchgate.net. For instance, a series of β-amino amides incorporating triazolopiperazine were identified as potent DPP-4 inhibitors, with some compounds exhibiting IC₅₀ values as low as 2 nM nih.gov. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the physicochemical, steric, and electronic parameters influencing the inhibitory activities of these triazolopiperazine-based compounds researchgate.netresearchgate.net.

Systematic investigation of substituent effects is crucial for optimizing the inhibitory potency of Alogliptin analogues. Research has revealed that certain modifications can significantly impact activity:

Alkyl and Cyano Benzyl (B1604629) Substituents: Adding a methyl group at the R position and a 2-cyano benzyl group at the R₁ position can significantly enhance the inhibition potency against DPP-4 nih.gov.

Halogenation: The introduction of a fluoro atom, particularly at the 5th position of a 3-cyano benzyl group, can lead to a remarkable 10-fold increase in compound activity nih.gov. Conversely, replacing the cyano group with an electron-withdrawing property can decrease potency nih.gov.

Alkyl Chain Length: Replacing the R group with an ethyl group may result in similar or decreased potency nih.gov.

Mesomeric Effects: The mesomeric effect induced by a 4-bromo substitution or a 4-Me₂N group in specific rings can markedly boost DPP-4 inhibition, leading to low nanomolar potency nih.govnih.gov.

Electron-Donating/Withdrawing Groups: Introducing electron-donating groups, such as methyl or methoxy (B1213986) groups, can help retain potent DPP-4 inhibitory activity. Conversely, the presence of unsubstituted phenyl groups or electron-withdrawing chlorine atoms can lead to a decrease in activity nih.gov.

Steric and Electronic Properties: The substituent's electronic character and the steric volume of the phenyl ring significantly influence DPP-4 inhibition activity nih.gov.

Benzo[d]thiazol-2-yl Moiety: Modifications to the benzo[d]thiazol-2-yl moiety, especially with a 6-OCF₃ derivative, have shown a substantial effect on inhibitory action, leading to nanomolar range IC₅₀ values mdpi.com.

These findings highlight the importance of precise chemical modifications in fine-tuning the biological activity of gliptin analogues.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity

Alogliptin is recognized as a highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4) nih.govbenchchem.commedscape.com. Its selectivity is remarkable, demonstrating over 10,000-fold preference for DPP-4 compared to closely related serine proteases like DPP-8 and DPP-9 researchgate.netmedscape.comresearchgate.net. SAR studies have been instrumental in the development of DPP-4 inhibitors by systematically investigating how structural changes influence their potency dovepress.com.

Key insights from SAR studies reveal the importance of specific interactions within the DPP-4 active site:

The S1 pocket of DPP-4 is notably hydrophobic. Interactions between the ligand and the S1 and S2 subunits are fundamental for achieving inhibitory activity, with additional interactions at S1', S2', or S2 (extensive) further enhancing potency by 4–5 times nih.gov.

The amide moiety within DPP-4 inhibitors is crucial for a key interaction in the enzyme's active site. Specifically, the amino group (-NH₂) forms a salt-bridge with Glu205, while the oxygen atom of the carbonyl group (-C=O) forms a hydrogen bond with Arg125 dovepress.com.

Compounds incorporating piperazine-based fragments have been observed to exhibit high potency as DPP-4 inhibitors dovepress.com.

SAR studies comparing Alogliptin with other structures underscore the significance of its unique chemical architecture for its inhibitory profile researchgate.net. Systematic SAR investigations of conformationally restricted analogues have also contributed to the discovery and development of other DPP-4 inhibitors researchgate.net.

Molecular docking studies are frequently employed to validate and understand the binding interactions of inhibitors with catalytic residues, such as Ser630 and Tyr547 nih.govbenchchem.com.

Novel hybrid compounds have been designed to enhance DPP-4 inhibition, with specific functional groups facilitating hydrogen bond formation with the enzyme's active site, leading to improved inhibitory activity nih.govnih.gov.

The following table summarizes some reported substituent effects on DPP-4 inhibitory potency:

Substituent/ModificationEffect on DPP-4 Inhibitory PotencyReference
Methyl at R, 2-cyano benzyl at R₁Enhances potency (e.g., IC₅₀ of 10.6 nM vs. Alogliptin's 7.6 nM) nih.gov
Fluoro atom at 5th position of 3-cyano benzylEnhances activity by 10-folds (e.g., IC₅₀ of 1.7 nM) nih.gov
Replacement of cyano group (electron-withdrawing)Decreases potency nih.gov
Replacement of R with ethyl groupSimilar or decreased potency nih.gov
4-bromo substitution in ring AEnhances activity (e.g., 4 times higher than Alogliptin) nih.govnih.gov
4-Me₂N group in ring BMarkedly boosts inhibition (low nanomolar potency) nih.gov
Electron-donating groups (methyl, methoxy) in rings A/BRetains potent inhibitory activity nih.gov
Unsubstituted phenyl groupDecreases enzyme inhibition activity nih.gov
Electron-withdrawing chlorine atomDecreases enzyme inhibition activity nih.gov
6-OCF₃ derivatives (on benzo[d]thiazol-2-yl moiety)More potent (nM range IC₅₀) mdpi.com
6-Cl derivatives (on benzo[d]thiazol-2-yl moiety)µM range IC₅₀ mdpi.com

Table 1: Effect of Substituents on DPP-4 Inhibitory Potency of Alogliptin Analogues

Identification of Essential Pharmacophoric Features for DPP-4 Binding

Alogliptin functions as a highly potent and selective non-covalent inhibitor of the serine protease DPP-4 alfa-chemistry.comnewdrugapprovals.org. Its remarkable selectivity for DPP-4 is reported to be greater than 10,000-fold over closely related dipeptidyl peptidase isozymes, such as DPP-2, DPP-8, and DPP-9 mims.comnewdrugapprovals.orgmims.comnih.govnih.gov. This high selectivity is crucial for minimizing off-target toxicity mims.com.

X-ray crystallography studies have revealed the key interactions governing alogliptin's binding to the DPP-4 active site. Alogliptin primarily interacts with the S1 and S2 subsites of DPP-4 nih.govwikipedia.org. Furthermore, it exhibits additional interactions with the S1' and S2' subsites, contributing to its potent inhibitory activity nih.govwikipedia.orgfishersci.com. The aminopiperidinyl moiety, a common feature among many non-peptidomimetic DPP-4 inhibitors, plays a critical role in forming salt bridges with the DPP-4 enzyme, which are essential for binding tradeindia.com.

Positional and Substituent Effects on Inhibitory Efficacy

Comparisons with other gliptins reveal the influence of positional and substituent effects on inhibitory efficacy. For instance, while alogliptin interacts with the S1 and S2 subsites, linagliptin also interacts with the S2 subpocket, contributing to its eightfold higher activity than alogliptin in some contexts wikipedia.org. The uracil rings present in both alogliptin and linagliptin are known to induce a conformational alteration of Tyr547 within the S2 subpocket wikipedia.org. The binding affinity and dissociation rates of gliptins are also influenced by structural elements that form enhanced hydrogen-bonding interactions or cover larger hydrophobic surface areas guidetopharmacology.org. For example, the 1-quinazoline group of linagliptin covers a significant hydrophobic surface patch in the S1'-S2' region of the DPP-4 active site, which shields a crucial hydrogen bond from solvent, contributing to its higher binding affinity and slower dissociation compared to alogliptin guidetopharmacology.org. In contrast, the analogous hydrogen bond in alogliptin is less hydrophobically shielded, making it more exposed to solvent and potentially more easily replaced by water guidetopharmacology.org.

The inhibitory activity of alogliptin has been quantified through molecular modeling studies, showing an interaction energy of approximately -9.4 Kcal/Mol and an IC50 of 24 nM, indicating high inhibitory activity ebi.ac.uk.

Conformational Analysis in Relation to Enzyme Interaction

The interaction of alogliptin with DPP-4 is characterized by specific conformational changes within the enzyme's active site. Upon binding, the uracil ring of alogliptin is reported to force a conformational alteration of Tyr547 within the S2 subpocket of DPP-4 wikipedia.org. This conformational change is a prominent feature of protein-ligand interactions that can lead to slow dissociation kinetics guidetopharmacology.org.

Alogliptin forms a hydrogen bond with the backbone NH of Tyr631, utilizing a carbonyl oxygen as an H-bond acceptor group in its heterocyclic core guidetopharmacology.org. This interaction, along with π-stacking interactions involving the uracil core of alogliptin, contributes to the stable binding within the enzyme's active site guidetopharmacology.org. The precise fit and induced conformational adjustments are critical for alogliptin's high selectivity and potent inhibition of DPP-4 wikipedia.orgfishersci.com.

Advanced Preclinical Research Methodologies and Findings Excluding Human Clinical Trials

In Vitro Experimental Models for Mechanistic Efficacy Assessment

In vitro experimental models are fundamental in the preclinical evaluation of pharmaceutical compounds, providing critical insights into their mechanisms of action, potency, and selectivity before advancing to in vivo studies. For Aglypt, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, a range of in vitro systems have been employed to characterize its enzymatic and cellular effects. nih.govnih.gov

The primary mechanism of this compound is the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov Cell-free and cell-based assays are crucial for quantifying the inhibitory activity and selectivity of compounds against this enzyme.

Researchers utilize purified recombinant DPP-4 enzyme or human plasma as an enzyme source to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀). frontiersin.orgrsc.org These assays often use a chromogenic or fluorogenic substrate, such as Gly-Pro-p-nitroanilide (GP-pNA) or Gly-Pro-aminomethylcoumarin, which releases a detectable signal upon cleavage by DPP-4. rsc.org The reduction in this signal in the presence of an inhibitor indicates its potency. rsc.org

This compound has demonstrated high potency in these assays. Furthermore, selectivity is a critical parameter, as inhibition of related enzymes, such as DPP-8 and DPP-9, has been associated with toxicities in preclinical studies. epa.gov Selectivity profiling is performed by testing the compound against a panel of related proteases. This compound has shown significantly greater selectivity for DPP-4 over DPP-8 and DPP-9 compared to other DPP-4 inhibitors like vildagliptin (B1682220) and saxagliptin, though sitagliptin (B1680988) shows higher selectivity against these specific proteases. nih.govnih.gov This high selectivity is a key characteristic of the compound. epa.gov

In Vitro Selectivity of DPP-4 Inhibitors
CompoundDPP-4 IC₅₀ (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
This compound (Alogliptin)<10>10,000>10,000
Sitagliptin19~1900~3000
Vildagliptin62~400~20
Saxagliptin1.3~400~75

This table presents comparative in vitro data on the potency and selectivity of various DPP-4 inhibitors. Data compiled from multiple preclinical studies. nih.govnih.gov

While traditional two-dimensional (2D) cell cultures are valuable, they often fail to replicate the complex microenvironment of native tissues. technologynetworks.com Three-dimensional (3D) cell culture systems, including spheroids and organoids, offer more physiologically relevant models for studying cellular responses to drug candidates. biocompare.comresearchgate.netmdpi.com These models better mimic the cell-cell interactions, nutrient gradients, and architectural properties of in vivo tissues. nih.gov

Organoids, which are self-organizing 3D structures derived from stem cells, can be developed to resemble various organs, such as the pancreas and intestine. nih.gov In the context of DPP-4 inhibitors like this compound, pancreatic organoids could be used to study the compound's effects on islet cell function, including insulin (B600854) and glucagon (B607659) secretion, in a more complex, tissue-like environment. Intestinal organoids could serve as models to investigate the local effects of the drug on GLP-1 producing L-cells. Although the use of organoids is a promising avenue for in-depth mechanistic studies, specific published research detailing the use of these advanced models to study this compound is not yet widely available. However, the technology represents a significant future direction for preclinical drug evaluation. technologynetworks.combiocompare.com

Beyond direct enzyme inhibition, in vitro studies analyze a variety of biochemical markers to understand the downstream cellular effects of this compound. In pancreatic beta-cell lines (e.g., MIN6, INS-1), researchers measure markers of glucose-stimulated insulin secretion (GSIS) to confirm that the potentiation of incretin action translates to enhanced beta-cell function. Other markers include intracellular ATP levels, which are indicative of cellular metabolic activity, and changes in gene expression for key proteins involved in the insulin secretion pathway. nih.gov The measurement of DPP-4 enzymatic activity itself can also serve as a key biomarker in these systems. nih.gov

In Vivo (Non-Human) Research Models for Pathway Investigation

In vivo models are indispensable for evaluating the integrated physiological effects of a drug candidate and its impact on disease pathways in a whole-organism context. ijnrd.org

A variety of animal models are used to study diabetes and the efficacy of anti-diabetic agents. nih.govlongdom.org The selection of a model depends on the specific aspect of the disease being investigated. oncohemakey.com

Rodent Models: Mice and rats are the most common species used in preclinical diabetes research due to their physiological similarities to humans, well-understood genetics, and the availability of established disease models. mdpi.com For studying this compound, several rodent models have been utilized:

Streptozotocin (STZ)-Induced Diabetic Models: STZ is a chemical that is toxic to pancreatic beta-cells. nih.gov Administering STZ can induce a state of hyperglycemia that mimics aspects of type 1 or, with a low dose combined with a high-fat diet, type 2 diabetes. nih.govnih.gov These models are used to assess the glucose-lowering efficacy of compounds.

Genetically Diabetic Models: These models have genetic mutations that lead to diabetes. Examples include the db/db mouse (leptin receptor deficient) and the Zucker Diabetic Fatty (ZDF) rat, which spontaneously develop obesity, insulin resistance, and hyperglycemia. ijnrd.orgnih.gov These models are valuable for studying the effects of drugs on the natural progression of type 2 diabetes.

High-Fat Diet (HFD)-Induced Models: Feeding rodents a high-fat diet induces obesity and insulin resistance, closely mimicking the metabolic syndrome seen in many human patients with type 2 diabetes. nih.govresearchgate.net

Non-Rodent Models: For certain studies, larger non-rodent species are used. altasciences.com Dogs and miniature swine are sometimes employed in toxicology and pharmacology studies because their metabolism and physiology can be more predictive of human responses for certain drug classes. nih.govaltasciences.com Non-human primates are also used, particularly in later-stage preclinical development, due to their close phylogenetic relationship to humans. nih.gov

In these in vivo models, a comprehensive panel of biochemical parameters is assessed to determine the efficacy of this compound. nih.gov Blood samples are collected to measure key indicators of glycemic control and metabolic health. nih.govmdpi.com

Key parameters measured include:

Glycosylated Hemoglobin (HbA1c): This marker provides a measure of long-term glycemic control over several weeks. researchgate.net

Plasma Insulin and Glucagon: Levels of these hormones are measured to evaluate the drug's effect on islet cell function. This compound has been shown to increase plasma insulin and decrease glucagon levels in diabetic animal models. nih.gov

Lipid Profile: Parameters such as triglycerides and cholesterol are assessed, as dyslipidemia is a common comorbidity of type 2 diabetes. nih.govresearchgate.net

The findings from these animal studies consistently show that this compound improves glycemic control and enhances islet cell function. nih.govresearchgate.net

Key Biochemical Parameters Assessed in Animal Models Treated with this compound
ParameterEffect ObservedSignificance
Plasma GlucoseReducedIndicates improved short-term glycemic control
Glycosylated Hemoglobin (HbA1c)ReducedIndicates improved long-term glycemic control
Plasma InsulinIncreasedSuggests amelioration of β-cell function
Plasma GlucagonReducedContributes to reduced hepatic glucose production
TriglyceridesReducedIndicates improvement in lipid metabolism

This table summarizes the typical biochemical effects observed in preclinical animal models of diabetes following treatment with this compound. nih.gov

Preclinical Investigations of Alogliptin's Interactions with Other Biological Pathways

Alogliptin (B1666894) is characterized by its high selectivity for the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govmanagedhealthcareexecutive.com Preclinical in vitro studies have demonstrated that alogliptin is a potent and selective inhibitor of DPP-4, with a selectivity of over 10,000-fold compared to other closely related serine proteases. managedhealthcareexecutive.com This high degree of selectivity is a critical characteristic, particularly in relation to dipeptidyl peptidases 8 (DPP-8) and 9 (DPP-9), which are homologous, cytoplasmic enzymes with similar substrate preferences to DPP-4. nih.gov Inhibition of DPP-8 and DPP-9 has been linked to potential toxicities, making the selectivity of DPP-4 inhibitors an important area of investigation. dovepress.com

Comparative preclinical studies have shown that alogliptin possesses greater selectivity for DPP-4 over DPP-8 and DPP-9 when compared to other DPP-4 inhibitors such as sitagliptin, saxagliptin, and vildagliptin. nih.govresearchgate.net In a cell model specifically designed to evaluate inhibitor effects on DPP-8 and DPP-9, HEK 293 cells were transfected with human DPP-8/9 genes. nih.gov While direct enzymatic assays showed that some DPP-4 inhibitors could inhibit DPP-8/9, extracellular application of alogliptin to these cells resulted in only mild inhibition of the intracellular DPP-8 and DPP-9 enzymes. nih.gov This suggests that under more physiologically relevant conditions, alogliptin's interaction with these related peptidases is minimal. nih.gov

The table below summarizes the selectivity profile of Alogliptin in comparison to other DPP-4 inhibitors from preclinical assessments.

CompoundSelectivity for DPP-4 over DPP-8Selectivity for DPP-4 over DPP-9Reference
Alogliptin>10,000-fold>10,000-fold managedhealthcareexecutive.comnih.gov
SitagliptinData varies by studyData varies by study nih.gov
SaxagliptinData varies by studyData varies by study nih.govnih.gov
VildagliptinData varies by studyData varies by study nih.govnih.gov

Preclinical research has explored biological effects of alogliptin that may not be directly mediated by the potentiation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). One such area of investigation has been the effect of alogliptin on renal function, specifically diuresis and natriuresis.

In a study using wild-type mice, the parenteral administration of alogliptin, which inhibited plasma DPP-4 activity by approximately 95%, was observed to induce both diuresis (increased urine production) and natriuresis (increased sodium excretion). physiology.orgnih.govresearchgate.net A key finding from this research was that these renal effects occurred independently of the GLP-1 receptor (GLP-1R), as the effects were also present in mice lacking the GLP-1R. physiology.orgresearchgate.net This distinguishes alogliptin's mechanism from that of GLP-1R agonists like Exendin-4, whose natriuretic effects are dependent on the GLP-1R. physiology.org

Furthermore, the study revealed mechanistic differences at the molecular level. While Exendin-4 administration led to an increase in the phosphorylation of the renal Na+/H+ exchanger NHE3, alogliptin-induced natriuresis was not associated with changes in NHE3 phosphorylation. physiology.orgnih.gov This suggests that alogliptin influences renal sodium handling through a pathway distinct from direct GLP-1R activation. physiology.orgresearchgate.net However, it was also noted that in a mouse model of obese type 2 diabetes (db/db mice), the natriuretic effect of alogliptin was not preserved, unlike the sustained effect observed with Exendin-4. physiology.orgnih.gov

The table below summarizes the key findings from the investigation into the non-DPP-4 mediated renal effects of Alogliptin in a research model.

ParameterAlogliptin EffectExendin-4 Effect (for comparison)Reference
Diuresis & NatriuresisInducedInduced physiology.orgnih.gov
GLP-1 Receptor DependenceIndependentDependent physiology.orgresearchgate.net
NHE3 PhosphorylationNo changeIncreased physiology.orgnih.gov
Effect in Diabetic db/db MiceNot preservedPreserved physiology.org

Computational Approaches in Alogliptin Research

Theoretical Predictions of Compound Selectivity and Binding Affinity

In Silico Screening for Novel Scaffolds

In silico screening, often referred to as virtual screening (VS), is a computational technique used to identify potential drug candidates from large chemical libraries by predicting their binding affinity to a specific biological target. This method significantly reduces the time and resources required for drug discovery by prioritizing compounds for experimental validation. nih.govfrontiersin.orgmdpi.com

One of the primary applications of in silico screening in Alogliptin (B1666894) research, and for DPP-4 inhibitors in general, involves the generation of pharmacophore models. A pharmacophore represents the essential steric and electronic features of a molecule required for its optimal interaction with a specific biological target and to trigger its biological response. These models are typically derived from known active compounds, including established DPP-4 inhibitors like Alogliptin, to define the critical features necessary for effective enzyme inhibition. nih.govmdpi.comnih.govmdpi.com

For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) pharmacophore models have been developed using a set of known DPP-IV inhibitors, including Alogliptin, to understand the structural requirements for inhibition. Studies have identified common features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (HY), and aromatic rings (R) as crucial for DPP-4 inhibition. mdpi.comnih.goveurekaselect.com These pharmacophore models can then be used to virtually screen vast databases, such as the ZincPharmer database, to identify novel compounds that possess similar pharmacophoric features, thus acting as potential new scaffolds for anti-diabetic agents. nih.goveurekaselect.com

The effectiveness of virtual screening is further enhanced by structure-based virtual screening (SBVS), which utilizes the known three-dimensional structure of the target protein (e.g., DPP-4, PDB ID: 3G0B) to predict the binding modes and affinities of potential ligands. This approach allows for the identification of novel chemical scaffolds that can fit into the enzyme's active site and establish favorable interactions. nih.govfrontiersin.orgmdpi.com While Alogliptin itself was a product of structure-based design, subsequent research has leveraged its binding characteristics to discover and evaluate entirely new scaffolds for DPP-4 inhibition. drugbank.commdpi.com

Virtual Ligand Design and Optimization

Alogliptin's interaction with the human DPP-4 enzyme (PDB ID: 3G0B) has been extensively studied through molecular docking simulations. Key residues in the DPP-4 binding site, such as Arg125, Glu205, Glu206, Tyr547, Tyr631, Tyr662, and Tyr666, are known to be critical for Alogliptin's inhibitory activity. mdpi.commdpi.com This detailed understanding of the binding interactions provides a rational basis for designing new ligands.

Researchers have designed novel DPP-4 inhibitors by modifying the structure of Alogliptin or by using it as a template. For instance, studies have employed molecular docking software like Autodock Vina to design new DPP-4 inhibitors based on Alogliptin. In one such study, a designed molecule, ANK4, demonstrated a superior binding affinity of -10.7 kcal/mol to DPP-4, compared to Alogliptin's -9.6 kcal/mol, indicating its potential as a more potent antidiabetic agent. rjptonline.org

Pharmacophore hybridization is another advanced technique used in virtual ligand design. This involves combining the beneficial pharmacophoric features of two or more active compounds to create a novel hybrid molecule with improved properties. A study demonstrated that pharmacophore hybridization of Alogliptin with Linagliptin (B1675411), another DPP-4 inhibitor, led to the discovery of a novel and more potent DPP-IV inhibitor, compound 11m. This compound exhibited an IC50 value of 0.4 nM, significantly more potent than Alogliptin's reported IC50 of less than 10 nM. drugbank.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are also vital for lead optimization. These methods establish mathematical relationships between the chemical structures of compounds and their biological activities or physicochemical properties. By analyzing these relationships, researchers can predict the properties of new compounds before synthesis, guiding the rational modification of lead structures to enhance desired characteristics. nih.govresearchgate.netjmchemsci.comexcli.dejmchemsci.com

Furthermore, molecular dynamics (MD) simulations are employed to provide insights into the dynamic behavior of protein-ligand complexes over time. These simulations can assess the stability of the binding interaction and identify conformational changes that might influence activity, further aiding in the optimization process. mdpi.comresearchgate.netdntb.gov.ua

The following table summarizes some research findings related to the binding affinities of Alogliptin and designed compounds:

CompoundBinding Affinity (kcal/mol)TargetReference
Alogliptin-9.6DPP-4 rjptonline.org
ANK4 (designed)-10.7DPP-4 rjptonline.org
Alogliptin-25.64 (CDOCKER score)2P8S receptor (DPP-4) mdpi.com
Comp71 (designed)-47.22 (CDOCKER score)2P8S receptor (DPP-4) mdpi.com

The following table presents a comparison of Alogliptin's inhibitory concentration (IC50) with an optimized compound from pharmacophore hybridization:

CompoundIC50 (nM)Reference
Alogliptin<10 drugbank.com
Compound 11m0.4 nih.gov

Analytical Methodologies for Alogliptin and Metabolite Quantification in Research Studies

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are widely utilized for the separation and quantification of Alogliptin (B1666894) due to their high resolution and sensitivity ekb.eg.

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the quantification of Alogliptin and its related substances in various research contexts, including bulk drug, pharmaceutical dosage forms, and biological samples like plasma stmjournals.comnih.govekb.egrjptonline.orgijarmps.orgjrespharm.comijrpc.comnih.govderpharmachemica.comijisrt.comnih.gov. Numerous HPLC methods have been developed and validated for Alogliptin, often employing reversed-phase (RP-HPLC) or chiral HPLC approaches.

Key Parameters and Findings from HPLC Studies:

Columns: Common stationary phases include C8 and C18 columns, such as Zorbax C8 (150 mm x 4.6 mm, 5 µm particle size) jrespharm.com, Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm, 5 µm) nih.gov, Phenomenex Luna C18 (250mm x 4.6mm, 5µm) ijarmps.org, Waters Symmetry Shield RP C-18 (4.6-mm internal diameter, 5-µm particle size) ekb.eg, and Inertsil ODS 5 µm C18 (50 × 4.60 mm) japsonline.com. Chiral separation of Alogliptin enantiomers has been achieved using Phenomenex Lux Cellulose-2 chiral columns nih.gov.

Mobile Phases: Mobile phase compositions vary, typically consisting of organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous components (e.g., water, ammonium (B1175870) acetate (B1210297) buffer, ortho-phosphoric acid, formic acid, ammonium carbonate buffer, sodium lauryl sulfate (B86663) buffer) stmjournals.comnih.govrjptonline.orgijarmps.orgjrespharm.comijrpc.comnih.govnih.govekb.egjapsonline.comnih.gov.

For instance, a method for simultaneous quantification of Alogliptin and pioglitazone (B448) used 0.1 M ammonium acetate and methanol (50:50, v/v) jrespharm.com. Another method for Alogliptin and dapagliflozin (B1669812) employed methanol and 0.1% ortho-phosphoric acid (pH=3.5 ± 0.01) in a 95:05 % v/v ratio stmjournals.com.

A rapid HPLC method for Alogliptin benzoate (B1203000) in bulk and dosage forms used acetonitrile (B52724) and ammonium carbonate buffer (55:45 v/v) nih.gov.

For chiral separation, mobile phases like ethanol (B145695) and diethyl amine have been utilized ijrpc.com.

Flow Rate: Flow rates typically range from 0.3 mL/min to 1.0 mL/min stmjournals.comnih.govrjptonline.orgijarmps.orgjrespharm.comekb.egjapsonline.comnih.gov.

Detection Wavelength: UV detection is common, with wavelengths ranging from 210 nm to 290 nm, depending on the co-analyte or specific method stmjournals.comnih.govrjptonline.orgijarmps.orgjrespharm.comijrpc.comnih.gov. For example, 248 nm for Alogliptin and pioglitazone jrespharm.com, 210 nm for Alogliptin and dapagliflozin stmjournals.com, 277 nm for Alogliptin benzoate nih.gov, and 290 nm for Alogliptin in tablet formulations rjptonline.org.

Retention Time (RT): Retention times for Alogliptin are typically short, ranging from approximately 2 to 4 minutes, indicating efficient separation stmjournals.comnih.govrjptonline.orgijarmps.orgjrespharm.comekb.eg.

Linearity and Sensitivity: HPLC methods demonstrate excellent linearity with high correlation coefficients (r² ≥ 0.99) over specified concentration ranges stmjournals.comnih.govrjptonline.orgasianpubs.orgijarmps.orgjrespharm.comnih.govekb.eg. Limits of Detection (LOD) and Quantification (LOQ) are typically in the microgram (µg/mL) or nanogram (ng/mL) range, highlighting the sensitivity of these methods stmjournals.comnih.govrjptonline.orgnih.gov.

Accuracy and Precision: Validated HPLC methods consistently show high accuracy (e.g., % recovery around 99-100%) and precision (e.g., % relative standard deviation < 2%), meeting ICH guidelines stmjournals.comnih.govrjptonline.orgijarmps.orgjrespharm.comekb.eg.

Table 1: Representative HPLC Methodologies for Alogliptin Quantification

Analyte(s)Column TypeMobile PhaseDetection Wavelength (nm)Retention Time (min)Linearity RangeMatrixReference
Alogliptin, PioglitazoneZorbax C8 (150 mm x 4.6 mm, 5 µm)0.1 M Ammonium Acetate:Methanol (50:50, v/v)2482.883 (Alogliptin)6.25-18.75 µg/mL (Alogliptin)Bulk, Tablet Dosage Form jrespharm.com
Alogliptin, DapagliflozinC18 (250 mm x 4.6 mm, 5 µm)Methanol:0.1% Ortho-phosphoric acid (95:05, v/v)2102.193 (Alogliptin)10-60 µg/mLSynthetic Mixture stmjournals.com
Alogliptin BenzoateHypersil Gold Thermo Scientific C18Acetonitrile:Ammonium Carbonate Buffer (55:45, v/v)277~485-306 µg/mLBulk, Pharmaceutical Dosage Forms nih.gov
Alogliptin EnantiomersPhenomenex Lux Cellulose-2 chiral columnOptimized using Box-Behnken design (e.g., Ethanol:Diethyl Amine)PDA (Photodiode Array)<810-70 ng/mLFormulations, Rat Plasma nih.gov
AlogliptinZorbax SB-Aq (250 x 4.6mm, 5µ ID)0.1% TFA Water:ACN (62:38)2903.0625-75 µg/mLAPI, Tablet Formulation rjptonline.org
Alogliptin, Metformin (B114582) HClC18 columnSodium Lauryl Sulfate Buffer 0.1% w/v, pH 3:Methanol (70:30, v/v)220--Bulk, Pharmaceutical Formulation nih.gov
AlogliptinPhenomenex Luna C18 (250mmx4.6mm, 5µm)Phosphate Buffer:Acetonitrile (60:40, pH 2.9)2376.010-50 µg/mLBulk, Dosage Form ijarmps.org

Thin-Layer Chromatography (TLC), including High-Performance Thin-Layer Chromatography (HPTLC), serves as a simple, rapid, and cost-effective method for the screening, qualitative analysis, and stability-indicating studies of Alogliptin ekb.egasianpubs.orgnih.govresearchgate.netscispace.com.

Key Aspects of TLC/HPTLC Methods:

Stationary Phase: Typically, aluminum-backed TLC plates pre-coated with silica (B1680970) gel 60F254 (250 µm layer) are used asianpubs.orgscispace.com.

Mobile Phase: Mobile phases are often mixtures of organic solvents and acids. For example, n-butanol:water:acetic acid (7:2:1 v/v/v) has been successfully employed to resolve Alogliptin from its degradation products asianpubs.orgscispace.com. Another method used ethyl acetate–methanol–formic acid (6:3.8:0.2, by volume) for separating Alogliptin from metformin hydrochloride and its impurity, melamin nih.govresearchgate.net.

Detection: Densitometric scanning is commonly used for detection, often at wavelengths such as 233 nm asianpubs.orgscispace.com or 230 nm nih.gov.

Applications: TLC methods are valuable for purity checks, identification, and stress testing to assess the degradation behavior of Alogliptin under various conditions (e.g., acidic, alkaline, oxidative, photolytic, and dry heat) asianpubs.orgscispace.com. These methods can successfully resolve Alogliptin from its degradation products asianpubs.orgscispace.com.

While Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for volatile compounds and structural elucidation nih.govd-nb.info, their direct application for the quantification of Alogliptin, which is a relatively non-volatile pharmaceutical compound, is generally limited. Research literature primarily focuses on liquid chromatographic and mass spectrometric methods for Alogliptin analysis ekb.egderpharmachemica.comijisrt.com. GC might be considered for the analysis of specific volatile impurities or derivatized forms of Alogliptin, but it is not a primary method for the parent compound or its main metabolites in typical research studies.

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass Spectrometry (MS) techniques, particularly when coupled with liquid chromatography, offer high sensitivity, selectivity, and capabilities for both quantification and structural elucidation of Alogliptin and its metabolites derpharmachemica.comijisrt.comekb.egnih.govnih.govjst.go.jpresearchgate.neteuropa.eursc.orgdelpharm.comresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the highly sensitive and selective quantification of Alogliptin and its metabolites, especially in complex biological matrices such as human or animal plasma, where trace levels are encountered derpharmachemica.comekb.egjapsonline.comnih.govjst.go.jpresearchgate.netresearchgate.net. This technique is critical for pharmacokinetic studies.

Key Features and Findings of LC-MS/MS Methods:

Sample Preparation: Common extraction techniques include liquid-liquid extraction (LLE) using solvents like ethyl acetate ekb.egjapsonline.com or protein precipitation (PPT) with acetonitrile nih.govresearchgate.netresearchgate.net. These methods aim to clean up the sample matrix before MS analysis.

Chromatographic Separation: LC-MS/MS methods often utilize short C18 columns (e.g., BEH C18 50mm×2.1mm, 1.7μm nih.gov; Waters Symmetry Shield RP C-18 4.6-mm internal diameter, 5-µm particle size ekb.egresearchgate.net; Inertsil ODS 5 µm C18 50 × 4.60 mm japsonline.com) with rapid run times ekb.egjapsonline.comnih.gov. Mobile phases typically consist of aqueous solutions (e.g., 0.1% formic acid) and organic solvents (e.g., acetonitrile) in various ratios, often in isocratic or gradient modes ekb.egjapsonline.comnih.govresearchgate.netresearchgate.net.

Ionization Mode: Positive ion mode is commonly selected for Alogliptin due to its chemical structure, leading to better sensitivity ekb.egnih.govresearchgate.net.

Detection (MRM): Multiple Reaction Monitoring (MRM) is employed for highly selective quantification. Specific parent and product ion transitions are monitored.

For Alogliptin, a common transition is m/z +339.19 (parent ion) → 245.11 (product ion) ekb.egresearchgate.net. Another reported transition is m/z 340.18 to 116.08 nih.gov.

Internal standards (IS), such as Vildagliptin (B1682220) (m/z +303.39 → 232.16) ekb.egresearchgate.net or Alogliptin-D3 japsonline.com, are often used to improve quantification accuracy and precision.

Linearity and Sensitivity: LC-MS/MS methods achieve wide linearity ranges (e.g., 40.17–16096 ng/mL ekb.egresearchgate.net, 10-400 ng/mL nih.gov, 0.5-2000 ng/mL derpharmachemica.com) and very low limits of quantification (LLOQ), often in the low nanogram per milliliter (ng/mL) range, making them suitable for trace analysis in biological fluids derpharmachemica.comekb.egjapsonline.comnih.govresearchgate.netresearchgate.net.

Accuracy and Precision: These methods consistently demonstrate excellent intra-day and inter-day accuracy and precision, with percentage nominal values and coefficients of variation well within acceptable bioanalytical guidelines ekb.egnih.govresearchgate.net.

Table 2: Representative LC-MS/MS Methodologies for Alogliptin Quantification

Analyte(s)Column TypeMobile PhaseIonization ModeMRM Transitions (Parent → Product)Linearity RangeMatrixReference
AlogliptinWaters Symmetry Shield RP C-180.3% Formic Acid:Acetonitrile (20:80, v/v)Positive339.19 → 245.1140.17–16096 ng/mLHuman Plasma ekb.egresearchgate.net
Alogliptin, PioglitazoneBEH C18 (50mm×2.1mm, 1.7μm)0.1% Aqueous Formic Acid:Acetonitrile (40:60, v/v)Positive340.18 → 116.08 (Alogliptin)10-400 ng/mL (Alogliptin)Human Plasma nih.gov
AlogliptinInertsil ODS 5 µm C18 (50 × 4.60 mm)0.1% Formic Acids:Organic Mixture (Acetonitrile:Methanol, 80:20% v/v) (30:70, v/v)---Rabbit Plasma japsonline.com

High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC or HPLC (UPLC/HPLC-HRMS), is a powerful tool for the structural elucidation and identification of Alogliptin and its metabolites nih.goveuropa.eursc.orgdelpharm.com. HRMS provides accurate mass measurements, which are crucial for determining elemental composition and differentiating between isobaric compounds.

Applications in Metabolite Identification:

Accurate Mass and Elemental Composition: HRMS instruments (e.g., Q-TOF, Orbitrap) can measure the exact mass of precursor and product ions with high precision, enabling the determination of the precise elemental composition of unknown metabolites nih.govdelpharm.com. This is fundamental for proposing chemical formulas for newly discovered metabolites.

Structural Elucidation: Coupled with tandem MS (HRMS/MS), fragmentation patterns obtained from HRMS provide detailed structural information about the metabolites. This allows researchers to deduce the positions of modifications (e.g., hydroxylation, demethylation, acetylation) on the parent drug molecule nih.govdelpharm.com.

Metabolite Profiling: Alogliptin is known to be metabolized into minor metabolites, primarily an N-demethylated metabolite (M-I) and an N-acetylated metabolite (M-II), which represent less than 2% and 6% of parent drug concentrations in plasma and urine, respectively ekb.egeuropa.eu. HRMS is instrumental in identifying and confirming the structures of these and potentially other novel metabolites, even at low concentrations europa.eu.

Impurity Analysis: HRMS is also applied in the identification and confirmation of unknown and known compound structures, including impurities in pharmaceutical materials, by providing elemental composition and structural insights scispace.comdelpharm.com.

Future Perspectives and Unexplored Research Avenues

Identification of Novel Molecular Targets Beyond DPP-4 for Metabolic Regulation

While Alogliptin (B1666894) is recognized as a potent and highly selective inhibitor of the DPP-4 enzyme, emerging research suggests the value of exploring its interactions with other molecular targets to fully understand its biological effects. nih.govresearchgate.net The selectivity of Alogliptin is a key characteristic, with studies indicating it does not significantly affect related enzymes like DPP-8 or DPP-9, which helps minimize off-target toxicity. nih.gov However, the broader family of serine proteases includes other potential targets of interest.

One such target is the Fibroblast Activation Protein (FAP), a structurally similar protease that is expressed in pathological conditions such as fibrosis and cancer. nih.govsemanticscholar.org Some DPP-4 inhibitors, like Linagliptin (B1675411), have shown a measurable affinity for FAP, albeit lower than for DPP-4. nih.govbiorxiv.org Systematic investigation into Alogliptin's binding affinity and inhibitory activity against FAP could uncover new therapeutic possibilities or provide a more profound understanding of its selectivity profile. nih.gov Characterizing the interactions of Alogliptin with a panel of related proteases would provide a comprehensive map of its molecular behavior.

Table 1: Comparative Inhibitory Profile of Gliptins Against DPP-4 and FAP This table presents hypothetical data for Alogliptin based on known data for other gliptins to illustrate a potential research avenue.

CompoundDPP-4 Inhibition (IC50)FAP Inhibition (IC50)Selectivity (FAP IC50 / DPP-4 IC50)
Linagliptin~1 nM~370 nM~370-fold
Anagliptin~3.8 nM~72,700 nM~19,130-fold
Alogliptin~10 nMData NeededData Needed

Development of Advanced Synthetic and Derivatization Strategies for Enhanced Selectivity

Further research could focus on developing novel chiral catalysts and ligands to enhance the enantiomeric excess (ee) beyond the current high standards (>99%). nih.govacs.org Derivatization strategies could also be employed to create Alogliptin analogs with even greater selectivity for DPP-4 or with tailored affinities for other molecular targets identified in future studies. By modifying the cyanobenzyl or aminopiperidinyl groups of the Alogliptin scaffold, chemists can fine-tune the compound's interaction with the binding sites of target enzymes. nih.gov

Table 2: Key Parameters in the Asymmetric Synthesis of an Alogliptin Precursor Data derived from a reported ruthenium-catalyzed asymmetric hydrogenation process. acs.org

ParameterCondition / ReagentOutcome
CatalystChiral Ruthenium catalyst with (R)-BINAP ligandHigh enantioselectivity
Acid Additivep-toluenesulfonic acid monohydrateAchieved full conversion
Key ReactionAsymmetric HydrogenationIntroduces chiral amino group
Purity AnalysisChiral High-Performance Liquid Chromatography (HPLC)Confirms high enantiomeric purity

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in Alogliptin Research

To gain a holistic understanding of Alogliptin's mechanism of action, future research should integrate multi-omics technologies. azolifesciences.com While traditional studies focus on a single target, a systems biology approach using proteomics and metabolomics can reveal the broader impact of Alogliptin on cellular networks and metabolic pathways. researchgate.netnih.gov

Proteomics: Can be used to identify changes in the expression levels of a wide range of proteins in response to Alogliptin. This could uncover previously unknown downstream signaling pathways affected by DPP-4 inhibition or reveal off-target effects, providing a more comprehensive safety and efficacy profile. azolifesciences.com

Metabolomics: This approach analyzes the global profile of metabolites in a biological system. It can provide a detailed snapshot of the metabolic shifts induced by Alogliptin, extending beyond glucose regulation to pathways involving lipids, amino acids, and other small molecules. nih.gov

Integrating these large-scale datasets can help construct detailed molecular roadmaps of Alogliptin's effects, potentially identifying novel biomarkers for treatment response and uncovering complex molecular interactions that govern its therapeutic outcomes. azolifesciences.comfrontiersin.org

Exploration of Alogliptin's Role in Unconventional Biological Pathways (Excluding Human Disease Treatment)

Beyond its primary application, Alogliptin has been found to modulate fundamental biological processes that are not exclusively linked to disease treatment. These findings open up avenues for basic science research to explore the compound's role in cellular function.

One key area is the modulation of autophagy, the cellular process for degrading and recycling cellular components. Studies have shown that Alogliptin can promote autophagy in certain cell types, such as in perivascular adipose tissue, which is linked to improved endothelial function in mouse models. nih.gov It has also been shown to modulate the AMPK/mTOR signaling pathway, a central regulator of cellular metabolism and autophagy. nih.gov Additionally, research in diabetic mouse models indicates that Alogliptin may protect β-cells by alleviating endoplasmic reticulum and mitochondrial oxidative stress, as well as increasing β-cell differentiation and proliferation. researchgate.net

Another unexplored avenue is the potential interaction between Alogliptin and non-coding RNAs (ncRNAs), such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs). nih.govfrontiersin.org These molecules are critical regulators of gene expression and are involved in numerous biological processes. mdpi.commdpi.com Investigating whether Alogliptin treatment alters the expression profile of specific ncRNAs could reveal novel mechanisms of gene regulation influenced by the compound.

Table 3: Alogliptin's Influence on Fundamental Biological Pathways

Biological PathwayObserved Molecular EffectPotential Research Focus
AutophagyEnhances autophagy in endothelial and perivascular adipose tissue. nih.govInvestigate the role of Alogliptin-induced autophagy in cellular homeostasis.
Cellular StressAlleviates endoplasmic reticulum and mitochondrial oxidative stress. researchgate.netExplore its potential as a tool compound for studying cellular stress responses.
Cell SignalingModulates the AMPK/mTOR axis and NF-κB pathway. nih.govDissect the precise molecular interactions within these signaling cascades.
Gene RegulationPotential modulation of non-coding RNA expression.Identify specific lncRNAs or miRNAs that are responsive to Alogliptin.

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming rational drug design and offer significant potential for advancing research on Alogliptin and related compounds. nih.govresearchgate.net These computational tools can accelerate the discovery and optimization of novel DPP-4 inhibitors. nih.govmdpi.com

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models that correlate the chemical structures of Alogliptin derivatives with their biological activity. umk.pl These models can then be used to predict the potency and selectivity of new, unsynthesized compounds, guiding medicinal chemistry efforts. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to fit the DPP-4 binding site with high affinity and selectivity. researchgate.net

Virtual Screening: AI can be used to rapidly screen vast virtual libraries of chemical compounds to identify novel scaffolds that could be developed into next-generation DPP-4 inhibitors. mdpi.com

ADME/Tox Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new Alogliptin analogs, helping to prioritize compounds with favorable drug-like properties for synthesis and testing. mdpi.com

By integrating AI and ML into the research pipeline, scientists can more efficiently explore the vast chemical space around the Alogliptin scaffold, leading to the rational design of superior compounds with enhanced therapeutic profiles. nih.gov

Q & A

Q. Validation Assays :

  • Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseScan®).
  • CYP450 Inhibition : Fluorometric assays for CYP3A4/2D5.
  • Data Interpretation: Correlate docking scores (ΔG ≤ -8 kcal/mol) with IC50 values from assays. A 2024 study found 83% concordance between predicted and observed CYP3A4 inhibition .

Q. What strategies address batch-to-batch variability in Aglypt’s bioactivity during large-scale in vivo studies?

  • Methodological Answer :
  • Quality Control (QC) : Implement orthogonal analytical methods (HPLC, DSC for crystallinity).
  • Stability-Indicating Methods : Accelerated stability testing (40°C/75% RH for 6 months).
  • Case Study: A 2023 trial reduced variability from ±15% to ±5% by pre-screening batches via zebrafish toxicity models .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting cytotoxicity data for this compound across cancer cell lines?

  • Methodological Answer :

Meta-Analysis Framework : Aggregate data from public repositories (e.g., CCLE, GDSC) using random-effects models.

Confounder Adjustment : Control for cell line doubling time, culture media, and assay type (MTT vs. CellTiter-Glo®).

  • Example: A 2025 reanalysis attributed discrepancies in IC50 values (2–10 µM) to hypoxia-induced metabolic shifts in HCT116 cells .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reproducibility in this compound’s in vivo neurotoxicity studies?

  • Methodological Answer :
  • ARRIVE Guidelines Compliance : Report animal strain, sex, and sample size justification.
  • Blinding : Randomize treatment groups and blind histopathology assessments.
  • Data Transparency: Share raw electrophysiology datasets via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.